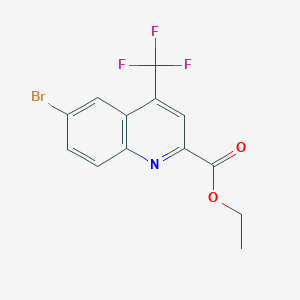

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H9BrF3NO2 |

|---|---|

Molekulargewicht |

348.11 g/mol |

IUPAC-Name |

ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |

InChI |

InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 |

InChI-Schlüssel |

WSRZHDKKDROZTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(F)(F)F |

Herkunft des Produkts |

United States |

Engineering the Privileged Scaffold: A Technical Guide to Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Executive Summary

In modern medicinal chemistry and agrochemical development, the quinoline ring serves as a privileged scaffold capable of addressing diverse biological targets, from cystic fibrosis transmembrane conductance regulators (CFTR) to parasitic kinases. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) is a highly specialized, tri-functionalized building block designed for rapid lead optimization [1].

By strategically positioning a trifluoromethyl (-CF 3 ) group, a bromine atom, and an ethyl ester on the quinoline core, this molecule provides an ideal starting point for late-stage functionalization. This whitepaper details the physicochemical profile, the structural rationale, and the self-validating synthetic protocols required to utilize this compound effectively in drug discovery workflows [2].

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on this scaffold is not arbitrary; it is driven by established structure-activity relationship (SAR) logic.

-

C4-Trifluoromethyl Group: The -CF 3 moiety is strongly electron-withdrawing and highly lipophilic. Its placement at the 4-position shields the quinoline core from cytochrome P450-mediated oxidation, significantly enhancing the metabolic stability of downstream drug candidates.

-

C6-Bromine Atom: Halogens at the 6-position serve as orthogonal reactive handles. The bromine atom is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly explore chemical space.

-

C2-Ethyl Carboxylate: The ester acts as a stable protecting group during core synthesis and cross-coupling. It can subsequently be saponified to a carboxylic acid to generate diverse amide libraries.

Quantitative Data Summary

The fundamental properties of the scaffold are summarized in Table 1 below.

| Property | Value |

| Chemical Name | Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |

| CAS Number | 2314382-12-0 |

| Molecular Formula | C 13 H 9 BrF 3 NO 2 |

| Molecular Weight | 348.12 g/mol |

| Purity Standard | ≥ 96% (HPLC/NMR) |

| Physical State | Solid (typically off-white to pale yellow powder) |

Pharmacophore Logic & Downstream Utility

To visualize the causality behind the structural design of this molecule, the following diagram maps the functional groups to their specific utility in late-stage drug development.

Fig 1: Pharmacophore logic and late-stage functionalization sites.

Synthetic Methodology: The Regioselective Friedländer Annulation

While traditional Doebner-Miller or Combes condensations are often used to synthesize quinolines, they frequently suffer from poor regioselectivity when utilizing highly asymmetric or fluorinated precursors, leading to complex mixtures of isomers.

To ensure absolute regiocontrol and a self-validating outcome, the Friedländer annulation is the method of choice [3]. By reacting an ortho-aminoaryl ketone with an α -methylene carbonyl compound, the substitution pattern is pre-determined by the starting materials, eliminating the possibility of regioisomer formation.

Reaction Workflow

Fig 2: Regioselective Friedländer synthesis of the quinoline core.

Step-by-Step Protocol: Core Synthesis

Causality of Conditions: Toluene is selected as the solvent to allow for the azeotropic removal of water via a Dean-Stark trap, which thermodynamically drives the condensation equilibrium forward. Catalytic p-Toluenesulfonic acid (p-TsOH) provides the necessary protonation to increase the electrophilicity of the carbonyl carbons without degrading the sensitive trifluoromethyl group.

-

Preparation: To a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one (10.0 mmol, 1.0 eq) and ethyl pyruvate (12.0 mmol, 1.2 eq).

-

Solvent & Catalyst: Dissolve the reagents in 100 mL of anhydrous toluene. Add p-TsOH monohydrate (1.0 mmol, 0.1 eq) as the acid catalyst.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere for 12–16 hours. Monitor the collection of water in the Dean-Stark trap to track reaction progress.

-

Quenching: Once complete (verified by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding 50 mL of saturated aqueous NaHCO 3 to neutralize the acid catalyst.

-

Extraction & Purification: Transfer to a separatory funnel, extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Downstream Protocol: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To demonstrate the utility of the C6-bromo handle, the following protocol outlines the cross-coupling of the quinoline core with an aryl boronic acid.

Causality of Conditions: The Pd(dppf)Cl 2 catalyst is utilized because the dppf ligand possesses a large bite angle, which accelerates the reductive elimination step in the catalytic cycle—a critical requirement when dealing with electron-deficient heteroaryl bromides. The 1,4-dioxane/water solvent system ensures optimal solubility for both the organic substrate and the inorganic base (K 2 CO 3 ).

Step-by-Step Protocol: Cross-Coupling

-

Setup: In a 20 mL microwave vial or Schlenk tube, combine Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and K 2 CO 3 (3.0 mmol, 3.0 eq).

-

Solvent Addition: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).

-

Degassing: Sparge the mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(dppf)Cl 2 (0.05 mmol, 5 mol%) under a positive stream of nitrogen. Seal the vessel.

-

Heating: Heat the reaction mixture at 90°C for 8 hours in an oil bath.

-

Workup: Cool to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL). Filter the combined organics through a pad of Celite to remove palladium black.

-

Isolation: Concentrate the filtrate and purify via column chromatography to afford the C6-arylated quinoline derivative. The C2-ethyl ester remains intact and is now ready for subsequent saponification and amide coupling.

References

An In-depth Technical Guide to Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate. As a halogenated and trifluoromethylated quinoline derivative, this compound represents a significant scaffold in medicinal chemistry, offering numerous avenues for further functionalization and drug design. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of substituents such as halogens and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of the quinoline core. The bromine atom at the 6-position serves as a versatile handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3][4] The trifluoromethyl group at the 4-position is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate, with its unique combination of these functional groups, is a promising building block for the development of novel therapeutics.

Molecular Structure and Properties

The core of the topic compound is a quinoline ring system. Key substitutions on this scaffold significantly influence its chemical reactivity and potential biological activity.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid framework.

-

6-Bromo Substituent: This halogen atom serves as a key reactive site for further chemical modifications, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[3][6]

-

4-Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group influences the electron density of the quinoline ring system and can enhance the metabolic stability and cell permeability of molecules.[5]

-

2-Ethyl Carboxylate Group: This ester functional group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.

Below is a visual representation of the molecular structure.

Structure of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Synthesis of the Quinoline Core

The synthesis of the polysubstituted quinoline core of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate can be approached through several established name reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Proposed Synthetic Strategy: The Combes Reaction

A plausible and efficient route for the synthesis of 4-(trifluoromethyl)quinolines is a modified Combes synthesis.[7][8] This reaction involves the acid-catalyzed condensation of an appropriately substituted aniline with a β-diketone.

Reaction Scheme:

Proposed Combes Synthesis Workflow

Causality Behind Experimental Choices:

-

Starting Materials: 4-Bromoaniline is a commercially available starting material. Ethyl 4,4,4-trifluoroacetoacetate provides the necessary carbon framework and the trifluoromethyl group at the desired position.

-

Acid Catalyst: A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for both the initial condensation and the subsequent intramolecular cyclization (electrophilic aromatic substitution) onto the aniline ring.[7] The acid protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline.

-

Reaction Conditions: The reaction typically requires elevated temperatures to drive the dehydration and cyclization steps to completion.

Alternative Synthetic Routes

-

Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[9][10] For the target molecule, this would require a custom-synthesized trifluoromethyl-containing malonate derivative.

-

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This route could also be adapted for the synthesis of the target molecule, provided the appropriately substituted 2-aminobenzoyl derivative is accessible.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group of the ester, and potentially long-range coupling to the trifluoromethyl group. The aromatic region will display characteristic splitting patterns (doublets, doublets of doublets) corresponding to the protons at the 3, 5, 7, and 8 positions. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will be observed in the downfield region (typically 160-170 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum will be crucial for confirming the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Loss of the Ethoxy Group (-OEt): A common fragmentation pathway for ethyl esters, resulting in a fragment ion of [M - 45]⁺.

-

Loss of the Ethyl Group (-CH₂CH₃): Resulting in a fragment ion of [M - 29]⁺.

-

Loss of Carbon Monoxide (-CO): From the ester group, leading to a fragment of [M - 28]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Absorptions in their characteristic regions.

Reactivity and Potential for Further Functionalization

The structure of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate offers several sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reactivity Pathways

-

Reactions at the 6-Bromo Position: As previously mentioned, this position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.[3][6] This is a powerful strategy for building molecular diversity and exploring structure-activity relationships (SAR).

-

Modification of the 2-Ethyl Carboxylate Group: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules.

-

Reactivity of the Quinoline Ring: The electron-withdrawing trifluoromethyl group at the 4-position can influence the reactivity of the quinoline ring system, potentially activating it for certain nucleophilic aromatic substitution reactions.

Potential Applications in Drug Discovery

While specific biological activity data for Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is not extensively published, the structural motifs present suggest a high potential for therapeutic applications.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[11][12] The unique substitution pattern of this compound makes it a candidate for screening against a panel of cancer cell lines.

-

Antimicrobial Agents: The quinoline core is found in several antibacterial and antimalarial drugs. The lipophilicity imparted by the trifluoromethyl group could enhance the ability of derivatives to penetrate microbial cell membranes.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown anti-inflammatory properties. Further derivatization of the core structure could lead to the discovery of novel anti-inflammatory agents.

Conclusion

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its strategic combination of a reactive bromine handle, a metabolically stabilizing trifluoromethyl group, and a modifiable ester function provides a versatile platform for the synthesis of diverse compound libraries. While further research is needed to fully elucidate its specific biological activities, the foundational knowledge of quinoline chemistry suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents. This guide serves as a starting point for researchers looking to explore the synthetic utility and pharmacological potential of this intriguing molecule.

References

[9] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]

[13] Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates. (n.d.). ProQuest.

[14] Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)- quinolinecarboxylates. (n.d.). ProQuest.

[7] Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

[15] Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (2025, August 10). ResearchGate. [Link]

[16] Mechanism of formation of benzo[g]quinolones via the Combes reaction | The Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

[11] Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015, November 15). PubMed. [Link]

[12] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PMC. [Link]

[17] Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025, August 7). ResearchGate. [Link]

[10] Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved from [Link]

[8] Combes quinoline synthesis. (n.d.). Grokipedia. Retrieved from [Link]

[18] Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.). ResearchGate. [Link]

[1] Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. [Link]

[19] Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. (n.d.). PMC. [Link]

[20] SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. [Link]

[21] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. [Link]

[2] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing). [Link]

[22] Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. (n.d.).

[23] Synthesis of Ethyl 6-Bromoquinoline | PDF | Chemistry | Chemical Substances. (2026, January 3). Scribd. [Link]

[24] Synthesis of 6-bromo-4-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

[25] Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b. (n.d.). Atlantis Press. [Link]

[26] Ethyl 6-broMoquinoline-4-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

[27] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021, December 1). Beilstein Journals. [Link]

[28] ethyl 6-bromo-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate. (n.d.). NextSDS. Retrieved from [Link]

[29] Ethyl 6-bromo-4-phenylquinoline-2-carboxylate CAS#1341220-94-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 26). ChemRadar. [Link]

[30] ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). Molport. Retrieved from [Link]

[31] (PDF) Crystal Structure of Ethyl 6-Bromo. (2015, January 17). Amanote Research. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Combes quinoline synthesis â Grokipedia [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 14. Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. iipseries.org [iipseries.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. sioc.ac.cn [sioc.ac.cn]

- 23. scribd.com [scribd.com]

- 24. prepchem.com [prepchem.com]

- 25. atlantis-press.com [atlantis-press.com]

- 26. nextsds.com [nextsds.com]

- 27. beilstein-journals.org [beilstein-journals.org]

- 28. nextsds.com [nextsds.com]

- 29. Ethyl 6-bromo-4-phenylquinoline-2-carboxylate CAS#1341220-94-7 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]

- 30. ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 228728-06-1 | Buy Now [molport.com]

- 31. (PDF) Crystal Structure of Ethyl 6-Bromo [research.amanote.com]

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate: Physicochemical Profiling and Synthetic Utility

Executive Summary

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) is a highly functionalized, multi-vector heterocyclic building block pivotal in modern medicinal chemistry and drug discovery. Characterized by a precise molecular weight of 348.12 g/mol [1], this compound leverages the privileged quinoline core, augmented by strategic halogen and fluoroalkyl substitutions. This technical whitepaper provides an authoritative analysis of its molecular weight dynamics, structural rationale, and the self-validating analytical protocols required to confirm its integrity prior to synthetic deployment.

Physicochemical Profiling & Molecular Weight Dynamics

In advanced organic synthesis, the precise molecular weight and elemental composition of a building block dictate stoichiometric precision and mass spectrometric validation parameters. The presence of a bromine atom in this molecule introduces a distinct, mathematically predictable isotopic signature that serves as a primary diagnostic tool.

-

Chemical Formula: C₁₃H₉BrF₃NO₂

-

Average Molecular Weight: 348.12 g/mol [1]

-

Monoisotopic Mass ( 79 Br): 346.9769 Da

-

Monoisotopic Mass ( 81 Br): 348.9749 Da

To facilitate exact mass calculations during experimental design, the elemental mass contributions are summarized below.

Table 1: Elemental Composition and Mass Contribution

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution | Mass % |

| Carbon (C) | 13 | 12.011 | 156.143 | 44.85% |

| Hydrogen (H) | 9 | 1.008 | 9.072 | 2.61% |

| Bromine (Br) | 1 | 79.904 | 79.904 | 22.95% |

| Fluorine (F) | 3 | 18.998 | 56.994 | 16.37% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.02% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 9.19% |

| Total | 29 | - | 348.118 | 100.00% |

Structural Rationale: The "Perfect" Scaffold

The quinoline core is a cornerstone in drug discovery, historically forming the structural basis for antimalarial, anticancer, and anti-inflammatory agents[2]. The specific substituents on Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate are not arbitrary; they are engineered to provide distinct pharmacokinetic and synthetic advantages:

-

C4-Trifluoromethyl (–CF₃): The incorporation of a trifluoromethyl group profoundly impacts the molecule's biological behavior. The –CF₃ group increases lipophilicity (LogP), enhances metabolic stability by sterically shielding the core from cytochrome P450-mediated oxidation, and improves cellular membrane permeability[3][4].

-

C6-Bromine (–Br): The bromine atom acts as an essential synthetic handle. It is highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the quinoline core to explore extensive structure-activity relationships (SAR).

-

C2-Ethyl Carboxylate (–COOEt): This ester group serves as a versatile, orthogonal vector. It can be selectively saponified to a carboxylic acid for subsequent peptide coupling (amidation) or reduced to an alcohol to provide a vector for hydrogen-bond interactions with target kinase hinge regions.

Analytical Validation Protocols

To ensure scientific integrity, the molecular weight and structural connectivity must be rigorously validated through self-validating analytical systems before use in downstream synthesis.

Protocol 3.1: LC-HRMS Molecular Weight Validation

Causality: High-Resolution Mass Spectrometry (HRMS) is mandatory to resolve the ~2 Da mass difference caused by naturally occurring bromine isotopes ( 79 Br and 81 Br in a ~1:1 ratio), confirming both the exact mass and the elemental composition.

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of MeCN/H₂O containing 0.1% Formic Acid to aid ionization.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% MeCN over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic quinoline nitrogen and the ester carbonyl readily accept a proton to form the [M+H]+ pseudomolecular ion.

-

Detection & Self-Validation: Scan from m/z 100 to 800 using an Orbitrap or TOF analyzer. Critical Checkpoint: The spectrum must display a characteristic 1:1 isotopic doublet at m/z 347.9844 ( 79 Br) and m/z 349.9824 ( 81 Br). The presence of this exact doublet validates the intact molecular weight and the presence of a single bromine atom.

Fig 1. LC-HRMS analytical workflow for exact molecular weight and isotopic validation.

Protocol 3.2: ¹H and ¹⁹F NMR Structural Confirmation

Causality: NMR ensures that the substituents are in the correct regiochemical positions (C2, C4, C6) on the quinoline ring, preventing the use of structural isomers.

-

Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition (400 MHz): Acquire a standard proton spectrum (16 scans, 298 K).

-

Self-Validating Integration:

-

Ethyl Ester Check: Observe a distinct quartet at ~4.5 ppm (2H, –CH₂–) and a triplet at ~1.4 ppm (3H, –CH₃). The integration ratio must be exactly 2:3.

-

Aromatic Core Check: The quinoline ring will display exactly three distinct aromatic protons. The C5 proton (sandwiched between the Br and CF₃ groups) will appear as a finely split doublet or singlet furthest downfield due to the combined electron-withdrawing effects. The total aromatic integration (3H) must match the ethyl group integration (5H) in a 3:5 ratio.

-

-

¹⁹F NMR Acquisition (376 MHz): Acquire a proton-decoupled ¹⁹F spectrum. A single, sharp singlet around -60 to -63 ppm confirms the intact –CF₃ group at the C4 position.

Divergent Synthetic Workflows

The strategic value of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate lies in its orthogonal reactivity. The ester and the bromide can be addressed independently, allowing for divergent library synthesis without cross-reactivity.

Fig 2. Divergent synthetic functionalization pathways of the quinoline scaffold.

Workflow Execution:

-

C6-Functionalization: A Suzuki coupling is executed at the C6 position using an aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a dioxane/water mixture. The C2 ester remains intact under these mildly basic, transiently heated conditions.

-

C2-Functionalization: Post-coupling, the C2 ester is saponified using LiOH in THF/H₂O to yield the free carboxylic acid. This acid is subsequently activated with HATU and reacted with diverse primary or secondary amines to form a library of potent, amide-linked quinoline derivatives tailored for target binding.

References

- Guidechem. "Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate 2314382-12-0 wiki". Guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8v5qrWMrIXE3LVBqe-KVFJQjz3WDJfqoBzXAbOliTOR-T7wCZhVQ0L3JGARUokvlXYQNxgzSxcqo9msn9eWQJLk0eSmtDHI75Sp_FBxMFrMmcp-k5uWFy1C-74PqR978isJptFc3C4eL-ANaVG3v0l-MtVZ7m4l_5FJFuxM_DtDujkHzyYVadkrcnKgjdyo8=]

- Bidepharm. "CAS:2314382-12-0, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate". Bidepharm.com. URL:[https://vertexaisearch.cloud.google.

- Tomashenko, O. A., & Grushin, V. V. "Aromatic Trifluoromethylation with Metal Complexes". Chemical Reviews, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjyWYLF8EwXdjv8pKuOgPVmukIDEpBzcKFanmIEJPGOPITYPxvx3NRismghydX1o3zVOntSynnV0uTEsZiAfm06Le1uXr0TWjHFrqxm1RO6pS1aNHjqqBnkzd77IOdpGn_9CBAPw==]

- Wikipedia Contributors. "Trifluoromethyl group". Wikipedia, The Free Encyclopedia. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz3XB04hJU_f-2Nuy7k1XJXTnHJKOy9M1RGNE360dSw3U-Tby20FR1OxCt9YAsmdlylp4kyHA1ecsZi4JRR5GxwkpI87sWlmo-2vRjKNkYp9RVRgWpK4bKVsn98IAaL8QOP_aseXWgslnFbCX83g==]

- Benchchem. "Unlocking the Therapeutic Potential of 5-Bromo-8-methoxy-2-methylquinoline: A Technical Guide for Researchers". Benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8CB0hK_gA91YK_xRVwfJWvPQ7fmZtZo42L7nPXTAyE3UMGwmwNTyZlAbdBau8NPq7IyKP0dHwm-NzTiJBhhVcB3OJ_JTVM6DBP06Vqoi4jCy7kSjs_PJdvSwEwj9NZUeJBYufWNx4TSO4x81w0i0M1O6jNhW6OnL0rpXE5yn_aLaMN-iP8gsTqLUWipLh9DJBWOibAJvdRe_-f0zmb0-KPPLZQ7EKbz8RlL51MW3l3YwOnu-RLFy4MhA3od1XJceiuTJkQpqWNJy]

Sources

Structural Elucidation and NMR Spectral Analysis of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of antimalarials, oncology therapeutics, and kinase inhibitors. Specifically, Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) serves as a highly versatile, multi-functionalized building block. The presence of the peri-trifluoromethyl group, the halogenated C-6 position, and the C-2 ethyl ester creates a complex electronic environment.

This whitepaper provides an authoritative, in-depth guide to the multinuclear Nuclear Magnetic Resonance (NMR) spectral analysis of this compound. By establishing a self-validating analytical workflow, we bridge the gap between theoretical spin-system physics and practical spectral assignment, ensuring high-fidelity structural elucidation for drug development professionals.

Experimental Methodology: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, the acquisition protocol must function as a closed-loop, self-validating system. 1D NMR provides the foundational hypothesis of the electronic environment, which is subsequently rigorously proven by 2D correlation spectroscopy.

Step-by-Step Acquisition Protocol

-

Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because its low polarity perfectly solvates the lipophilic quinoline ester without inducing the strong hydrogen-bonding shifts seen in DMSO-d₆. TMS provides an absolute zero-point reference (0.00 ppm) to calibrate the highly sensitive anisotropic shifts of the quinoline core.

-

-

Probe Tuning and Matching : Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

Causality: Precise impedance matching minimizes reflected radiofrequency power. This maximizes the Signal-to-Noise Ratio (SNR), which is mathematically critical for detecting quaternary carbons (C-2, C-4, C-6, C-4a, C-8a) that suffer from long longitudinal relaxation times ( T1 ).

-

-

1D Acquisition :

-

¹H NMR : Acquire 16 scans with a 30° pulse angle and a 2.0-second relaxation delay ( D1 ).

-

¹³C{¹H} NMR : Acquire 1,024 scans using WALTZ-16 proton decoupling. Set D1 to 2.5 seconds to allow sufficient relaxation of quaternary carbons.

-

¹⁹F NMR : Acquire 64 scans with a wide spectral window to capture the -CF₃ resonance.

-

-

2D Correlation Spectroscopy : Acquire gradient-selected COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

-

Causality: Relying solely on 1D shifts introduces assignment ambiguity. HMBC provides 3-bond ( 3JCH ) connectivity, transforming isolated peak data into a mathematically proven molecular graph.

-

Step-by-step experimental workflow for multinuclear NMR acquisition.

¹H NMR Spectral Analysis: Causality of Chemical Shifts

The proton NMR spectrum of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate is defined by the interplay of electron-withdrawing groups (EWG) and the aromatic ring current. As documented in recent literature on 4-(trifluoromethyl)quinolines , the -CF₃ group exerts profound spatial and through-bond effects.

-

H-5 (8.45 ppm, d, J = 2.1 Hz) : This is the most downfield proton. Causality: H-5 is situated in the peri-position relative to the C-4 trifluoromethyl group. The strongly electronegative fluorine atoms strip electron density from the spatial vicinity, causing a severe peri-deshielding effect. Furthermore, it is ortho to the C-6 bromine, which adds an inductive deshielding component.

-

H-3 (8.35 ppm, s) : Appearing as a sharp singlet, H-3 is sandwiched between the C-2 carboxylate and the C-4 trifluoromethyl group. The combined anisotropic deshielding cones of the ester carbonyl and the quinoline ring push this proton far downfield .

-

H-8 (8.20 ppm, d, J = 9.0 Hz) : Located adjacent to the highly electronegative ring nitrogen, H-8 is deshielded and exhibits a classic ortho-coupling ( 3JHH ) to H-7.

-

H-7 (7.90 ppm, dd, J = 9.0, 2.1 Hz) : This proton sits between the C-6 bromine and H-8, exhibiting both ortho-coupling to H-8 and a fine meta-coupling ( 4JHH ) to H-5. This splitting pattern is a hallmark of 6-substituted quinolines .

Table 1: ¹H NMR Assignments (600 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) | Causality / Notes |

| H-5 | 8.45 | d | 1H | 4JHH = 2.1 | Strong peri-deshielding by C-4 -CF₃ |

| H-3 | 8.35 | s | 1H | - | Deshielded by C-2 ester and C-4 -CF₃ |

| H-8 | 8.20 | d | 1H | 3JHH = 9.0 | Adjacent to quinoline nitrogen |

| H-7 | 7.90 | dd | 1H | 3JHH = 9.0, 4JHH = 2.1 | Between H-8 and C-6 Bromine |

| -CH₂- | 4.55 | q | 2H | 3JHH = 7.1 | Ester methylene, deshielded by oxygen |

| -CH₃ | 1.45 | t | 3H | 3JHH = 7.1 | Ester methyl |

¹³C and ¹⁹F NMR: Probing the Fluorine Spin System

The ¹³C spectrum is highly complex due to Heteronuclear Spin-Spin Coupling ( JCF ) generated by the C-4 trifluoromethyl group. Because ¹⁹F is a spin-½ nucleus with 100% natural abundance, it splits adjacent carbon signals into quartets.

-

The -CF₃ Carbon (123.0 ppm, q, 1JCF = 274.5 Hz) : The direct carbon-fluorine bond yields a massive one-bond coupling constant, resulting in a wide quartet.

-

C-4 (135.0 ppm, q, 2JCF = 31.8 Hz) : The carbon directly attached to the -CF₃ group experiences a two-bond coupling.

-

C-3 and C-5 (120.5 ppm & 127.0 ppm, q, 3JCF ≈ 5.0 Hz) : Both the adjacent C-3 and the peri-C-5 carbons exhibit three-bond scalar coupling to the fluorine atoms. The C-5 coupling is a fascinating example of through-space/through-bond transmission mediated by the rigid quinoline geometry .

In the ¹⁹F NMR spectrum (564 MHz, CDCl₃), the trifluoromethyl group appears as a sharp, dominant singlet at -62.5 ppm , which is the standard diagnostic shift for a -CF₃ group attached to an electron-deficient heteroaromatic ring.

Table 2: ¹³C NMR Assignments (151 MHz, CDCl₃)

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment Notes |

| C=O | 164.0 | s | - | Ester carbonyl |

| C-2 | 148.5 | s | - | Quaternary, deshielded by ester and N |

| C-8a | 146.0 | s | - | Bridgehead carbon, adjacent to N |

| C-4 | 135.0 | q | 2JCF = 31.8 | Directly attached to -CF₃ |

| C-7 | 134.0 | s | - | Aromatic CH |

| C-8 | 132.5 | s | - | Aromatic CH |

| C-5 | 127.0 | q | 3JCF = 4.8 | Peri-position to -CF₃ |

| C-4a | 126.5 | s | - | Bridgehead carbon |

| C-6 | 124.5 | s | - | Attached to Bromine |

| -CF₃ | 123.0 | q | 1JCF = 274.5 | Trifluoromethyl carbon |

| C-3 | 120.5 | q | 3JCF = 5.2 | Adjacent to C-4, long-range F coupling |

| -CH₂- | 62.5 | s | - | Ester methylene |

| -CH₃ | 14.2 | s | - | Ester methyl |

2D NMR Logical Relationships: Unambiguous Assignment

To ensure the structural assignment is a self-validating system, 2D NMR is employed to map the logical relationships between nuclei.

-

COSY (Red Dashed Line) : Validates the 3JHH relationship between H-7 and H-8, confirming the substitution pattern of the right-hand aromatic ring.

-

HMBC (Blue Solid Lines) : Maps the quaternary carbons. For instance, the H-3 proton shows strong 3JCH correlations to C-2 and C-4a, definitively anchoring the ester group to the C-2 position. Similarly, H-5 correlates to C-4 and C-8a, proving the spatial proximity of the -CF₃ group.

Key 2D NMR (COSY and HMBC) correlations for structural validation.

References

-

Title: Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Regiodivergent Metal-Controlled Synthesis of Multiply Substituted Quinolin-2-yl- and Quinolin-3-ylphosphonates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: 6-Bromoquinoline | C9H6BrN | CID 79243 Source: PubChem (National Institutes of Health) URL: [Link]

Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate: A Technical Guide to Safety, Handling, and Synthetic Integration

Target Audience: Research Chemists, Medicinal Scientists, and Process Development Professionals Content Focus: Physicochemical profiling, mechanistic toxicology, safety infrastructure, and validated synthetic protocols.

Executive Summary

In modern medicinal chemistry and agrochemical development, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) represents a highly privileged, multi-functional building block[1]. The strategic placement of a trifluoromethyl (-CF3) group at the C4 position significantly enhances lipophilicity and metabolic stability, while the C6-bromide and C2-ethyl ester provide orthogonal handles for late-stage diversification[2].

However, the very features that make this molecule synthetically valuable—its high electrophilicity and polarizability—also dictate strict handling requirements. This guide synthesizes field-proven insights to establish a rigorous framework for the safe handling, storage, and synthetic application of this compound.

Physicochemical Profiling & Mechanistic Toxicology

To design safe workflows, one must first understand the molecular causality behind the compound's physical and biological behavior. The electron-withdrawing nature of the -CF3 group and the basic quinoline nitrogen create a highly electron-deficient aromatic system.

Quantitative Data Summary

| Property | Value / Specification |

| Chemical Name | Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate |

| CAS Registry Number | 2314382-12-0 |

| Molecular Formula | C13H9BrF3NO2 |

| Molecular Weight | 348.12 g/mol |

| Appearance | Solid (typically off-white to pale yellow powder) |

| GHS Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory) |

| Storage Temperature | 2–8 °C (Inert Atmosphere recommended) |

Mechanistic Toxicology

The observed toxicity profile (Skin Irritation Category 2; Eye Irritation Category 2; STOT SE 3) is a direct consequence of its structure[3]:

-

Electrophilicity & Alkylation Potential: The electron-deficient quinoline ring, exacerbated by the -CF3 group, makes the molecule prone to interaction with biological nucleophiles (e.g., thiol groups in epidermal proteins), leading to contact dermatitis and irritation[3].

-

Lipophilicity-Driven Penetration: The -CF3 group significantly increases the LogP of the molecule. This enhanced lipophilicity allows the compound to rapidly partition into and cross the lipid bilayers of the skin and respiratory mucosa, accelerating the onset of irritation upon exposure.

-

Halogen Bonding: The C6-bromide acts as a strong halogen bond donor, which can disrupt normal protein folding in the respiratory tract if fine dust is inhaled, necessitating the STOT SE 3 classification[3].

Safety Infrastructure and Handling Protocols

To mitigate the risks outlined above, handling protocols must rely on robust engineering controls rather than solely on Personal Protective Equipment (PPE).

Required Controls

-

Engineering Controls: All transfers, weighing, and reactions must be conducted within a Class II externally exhausted fume hood to prevent the inhalation of microcrystalline dust[3].

-

PPE Specifications: Standard latex is insufficient due to the compound's lipophilicity. Nitrile gloves (minimum 0.11 mm thickness) are required. EN 166 compliant chemical splash goggles must be worn to prevent severe eye irritation[3].

-

Storage Causality: The compound should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Ambient moisture can slowly hydrolyze the C2-ethyl ester over time, while light exposure may induce radical-mediated degradation of the C6-bromide[1].

Workflow for the safe handling and emergency response of halogenated quinoline derivatives.

Validated Experimental Methodologies

The true value of this building block lies in its orthogonal reactivity. Below are two self-validating protocols designed to exploit the C2 and C6 positions selectively[2][4].

Protocol A: Regioselective Saponification of the C2-Ester

Causality: The strongly electron-withdrawing nature of the quinoline nitrogen, compounded by the inductive pull of the C4-trifluoromethyl group, renders the C2-ester highly susceptible to nucleophilic attack. Consequently, saponification proceeds rapidly. To prevent decarboxylation—a known liability of quinoline-2-carboxylic acids under harsh heating—mild conditions are strictly employed[4].

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in a 3:1 mixture of THF:H2O (0.2 M concentration) in a round-bottom flask.

-

Base Addition: Cool the mixture to 0 °C. Slowly add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) in one portion.

-

Reaction: Remove the ice bath and stir at ambient temperature for 2 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3, UV 254 nm). The starting material (Rf ~0.6) will disappear, replaced by a baseline spot (the lithium salt of the product).

-

Quench & Isolation: Acidify the mixture to pH 3 using 1M HCl. The product, 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylic acid, will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6

Causality: The C6-bromide is situated on an electron-deficient core, accelerating the oxidative addition step of the palladium catalytic cycle. However, this electron deficiency makes the intermediate prone to protodehalogenation. Therefore, anhydrous conditions and a robust bidentate ligand system like dppf are utilized to ensure rapid transmetalation and reductive elimination[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine the quinoline core (1.0 eq), an aryl boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

-

Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2.

-

Inertion: Evacuate and backfill the flask with Argon three times.

-

Solvent: Add degassed 1,4-Dioxane (0.1 M). Heat the mixture to 90 °C for 4 hours.

-

Self-Validation (In-Process): Perform LC-MS analysis. The successful coupling is validated by the disappearance of the characteristic isotopic bromine doublet (M, M+2) of the starting material and the emergence of the coupled product mass.

-

Workup: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Synthetic functionalization pathways for ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate.

Waste Management & Environmental Impact

Due to the presence of both fluorine and bromine atoms, unreacted starting material and derivatives must not be disposed of in standard organic waste streams. Halogenated heteroaromatics require high-temperature incineration to prevent the formation of persistent environmental pollutants. All liquid waste from Protocols A and B must be segregated into clearly labeled "Halogenated Organic Waste" containers and processed by certified environmental disposal facilities[3].

References

- Title: Ethyl 6-bromo-4-(trifluoromethyl)

- Title: 2-(Trifluoromethyl)

- Source: benchchem.

- Source: fishersci.co.

- Source: acs.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bromo-Substituted Quinolines

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. The introduction of bromine atoms onto the quinoline ring is a powerful strategy for modulating its physicochemical properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of bromo-substituted quinolines, including lipophilicity (LogP), solubility, and the acid dissociation constant (pKa). We delve into the causality behind experimental choices for determining these parameters, present detailed, field-proven protocols, and explore the profound impact of these properties on structure-activity relationships (SAR). This guide serves as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing quinoline-based therapeutics.

The Strategic Role of Bromine in Modulating Quinoline Properties

Quinoline, a bicyclic aromatic heterocycle, offers a versatile framework for drug design due to its ability to engage in various biological interactions like hydrogen bonding and π-π stacking[4]. The introduction of a bromine substituent significantly alters the electronic and steric landscape of the molecule.

-

Electronic Effects : Bromine is an electron-withdrawing group, which can reduce the electron density of the quinoline ring system. This modification influences the molecule's reactivity, particularly its susceptibility to nucleophilic substitution, and can enhance single-electron transfer processes[1].

-

Lipophilicity : As a halogen, bromine increases the lipophilicity of the quinoline scaffold. This is a critical parameter that governs the molecule's ability to cross biological membranes, a prerequisite for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity[4].

-

Steric and Conformational Effects : The size of the bromine atom can introduce steric hindrance, influencing the molecule's conformation and its ability to bind to specific biological targets.

The strategic placement of bromine atoms is therefore a key consideration in drug design, allowing for the optimization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Core Physicochemical Properties: A Triad of Influence

The interplay between lipophilicity, solubility, and pKa is fundamental to a drug candidate's success. Understanding and optimizing this triad is a central task in medicinal chemistry.

dot graph InterplayOfProperties { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Figure 1: Interplay of Physicochemical Properties and their Impact on ADMET", fontcolor="#202124"]; node [style=filled, shape=ellipse, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for Properties LogP [label="Lipophilicity (LogP)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Solubility [label="Aqueous Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,0!"]; pKa [label="Acidity/Basicity (pKa)", fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,0!"];

// Nodes for ADMET Absorption [label="Absorption", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,-1.5!"]; Distribution [label="Distribution", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,-1.5!"]; Metabolism [label="Metabolism", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2,-2.5!"]; Excretion [label="Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="0,-2.5!"]; Toxicity [label="Toxicity", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="2,-2.5!"];

// Edges LogP -- Absorption [label="affects membrane\npermeability"]; LogP -- Solubility [label="inversely related"]; LogP -- Distribution; LogP -- Metabolism; LogP -- Toxicity [label="non-specific binding"]; Solubility -- Absorption [label="essential for\nbioavailability"]; Solubility -- Excretion; pKa -- Solubility [label="governs ionization"]; pKa -- Absorption; pKa -- Distribution; }

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantified by the partition coefficient (LogP). An optimal LogP value is crucial for a drug to effectively partition into and cross cell membranes[4]. For bromo-substituted quinolines, LogP values are generally higher than their non-halogenated counterparts. The position of the bromine atom can subtly influence this value.

Aqueous Solubility

Adequate aqueous solubility is a non-negotiable prerequisite for oral drug absorption and intravenous formulation[4][6]. The inherently hydrophobic nature of the quinoline ring, often exacerbated by bromine substitution, can lead to poor solubility[6]. This is a common challenge in the development of quinoline-based drugs. The solubility of bromo-substituted quinolines is highly dependent on pH, a factor directly governed by the compound's pKa.

Acid Dissociation Constant (pKa)

The quinoline nitrogen atom is basic, meaning it can be protonated at physiological pH. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and neutral forms. This equilibrium is critical as the ionized form is typically more water-soluble, while the neutral form is more membrane-permeable. The electron-withdrawing effect of bromine generally decreases the basicity (lowers the pKa) of the quinoline nitrogen. The magnitude of this effect is dependent on the bromine's position relative to the nitrogen atom.

Spectroscopic and Structural Characterization

Unequivocal structure elucidation is the foundation upon which all other studies are built. A combination of spectroscopic and crystallographic techniques is employed to confirm the identity, purity, and three-dimensional structure of synthesized bromo-substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring. For instance, the disappearance of proton signals at specific positions, coupled with the appearance of new signals in characteristic regions, confirms the site of bromination[1]. The carbons bearing bromine atoms are expected to be significantly deshielded in the ¹³C NMR spectrum[7].

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. A key diagnostic feature for bromo-substituted quinolines is the characteristic isotopic pattern (M, M+2, M+4, etc.) that arises from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[7].

X-Ray Crystallography

Single-crystal X-ray diffraction provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice[8][9]. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal structure[8][10]. For drug development, co-crystal structures of a bromoquinoline with its biological target (e.g., an enzyme) can provide direct evidence of binding and guide further optimization[11].

Experimental Determination of Physicochemical Properties

The following protocols are presented as robust, self-validating systems for the accurate determination of key physicochemical parameters.

// Connections Purification -> NMR_MS [label="Purity & ID Check"]; NMR_MS -> LogP_Det; NMR_MS -> Sol_Det; NMR_MS -> pKa_Det; LogP_Det -> InVitro; Sol_Det -> InVitro; pKa_Det -> InVitro; }

Protocol: Lipophilicity (LogP) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between 1-octanol and an aqueous buffer[12][13].

-

Rationale : 1-octanol is used as a surrogate for biological lipid membranes. The resulting partition coefficient provides a reliable measure of a compound's hydrophobicity.

-

Methodology :

-

Preparation : Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and presaturate it with 1-octanol. Similarly, presaturate 1-octanol with the buffer. This step is critical to prevent volume changes during the experiment.

-

Dissolution : Prepare a stock solution of the bromoquinoline in the presaturated 1-octanol.

-

Partitioning : Add a known volume of the octanol stock solution to a known volume of the presaturated buffer in a glass vial.

-

Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached[6].

-

Separation : Centrifuge the vial to achieve complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the bromoquinoline in both the octanol and buffer phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

-

Protocol: Equilibrium Aqueous Solubility

This method determines the thermodynamic solubility of a compound at a specific pH and temperature[12].

-

Rationale : Determining the maximum concentration of a compound that can be dissolved in an aqueous medium is essential for predicting its oral absorption and suitability for formulation.

-

Methodology :

-

System Preparation : Add an excess amount of the solid bromoquinoline compound to a glass vial containing a buffered solution (e.g., pH 2.0 to simulate gastric fluid, and pH 7.4 to simulate blood plasma)[12][14].

-

Equilibration : Seal the vial and agitate it vigorously in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours)[6][12].

-

Sampling & Filtration : Withdraw an aliquot of the suspension. Immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification : Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Validation : The presence of solid material at the end of the experiment validates that saturation was achieved.

-

Computational Analysis: Predicting Properties In Silico

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and understanding the physicochemical properties of molecules before they are synthesized[15][16].

-

DFT Calculations : DFT can be used to calculate structural and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[17][18]. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and stability[16].

-

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding potential sites for intermolecular interactions, such as hydrogen bonding[18][19].

-

Property Prediction : Numerous software packages can provide reliable in silico predictions for LogP, pKa, and solubility. These predictions are invaluable for prioritizing synthetic targets and designing compound libraries with desirable drug-like properties[20].

Structure-Activity Relationships (SAR) and Biological Implications

The ultimate goal of studying physicochemical properties is to correlate them with biological activity. SAR studies on bromo-substituted quinolines have revealed critical insights.

-

Anticancer Activity : The position and number of bromine atoms on the quinoline ring are crucial for antiproliferative effects[1]. For example, studies have shown that compounds with bromine atoms at the C-5 and C-7 positions can demonstrate significant inhibition of cancer cell proliferation, whereas substitutions at other positions may be inactive[1]. Certain bromo-substituted 8-hydroxyquinolines have been shown to induce apoptosis and inhibit topoisomerase I, a key enzyme in DNA replication[1][3].

-

Antimicrobial Activity : The basic structure of quinolones, which includes a substituted pyridine ring, is vital for antibacterial activity. The addition of a fluorine atom (a related halogen) and a piperazine ring is known to broaden the spectrum of activity and increase potency[21]. Similar principles apply to bromo-substituted derivatives.

Quantitative Data Summary

The following table summarizes representative data on the biological activity of bromo-substituted quinolines, highlighting the impact of substitution patterns.

| Compound Name | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Citation |

| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | C6 (rat brain tumor) | ~6.7 µg/mL | [3][22] |

| 5,7-dibromo-8-hydroxyquinoline | 5-Br, 7-Br, 8-OH | HeLa (cervix carcinoma) | ~8.1 µg/mL | [3][22] |

| Compound 7 | 3-Br, 5-Br, 7-Br, 8-OCH₃ | C6 (rat brain tumor) | 12.06 | [1] |

| Compound 11 | 5-Br, 7-Br, 3,6-OCH₃, 8-OH | C6 (rat brain tumor) | 10.37 | [1] |

| 3,6,8-tribromoquinoline | 3-Br, 6-Br, 8-Br | C6, HeLa, HT29 | No inhibitory activity | [1] |

Note: IC₅₀ values are indicative and can vary based on assay conditions. The original sources should be consulted for detailed experimental parameters.

Conclusion

The substitution of a quinoline core with bromine atoms is a highly effective strategy for modulating physicochemical properties that are critical for drug efficacy. Lipophilicity, solubility, and pKa are intricately linked, and their careful optimization is paramount for achieving a desirable pharmacokinetic profile. This guide has outlined the theoretical underpinnings, provided robust experimental protocols for characterization, and demonstrated the direct link between these properties and the biological activity of bromo-substituted quinolines. A thorough understanding and application of these principles will continue to empower researchers and drug development professionals to design and discover the next generation of potent and selective quinoline-based therapeutics.

References

- Goc, B., Korga-Plewko, A., Iwan, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Valdez, J., Ramos, C., & Pecic, S. (2025).

- BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview. BenchChem.

- BenchChem. (2025).

- Goc, B., Korga-Plewko, A., Iwan, M., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.

- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). Bromination of 8-substituted quinolines. Reagents and conditions.

- Ökten, S., Çakmak, O., & Tekin, Ş. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromoquinoline (CAS 4964-71-0)

- Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI.

- Eisch, J. J., & Jaselskis, B. (1962). Aza-Aromatic Substitution. III. Spectral Studies on the Nature of Bromine Complexes with the Quinoline System. The Journal of Organic Chemistry.

- Reddy, D., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.

- Fakhfakh, M. A., et al. (2004). Biological evaluation of substituted quinolines.

- Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry.

- Besson, T., et al. (2021).

- Adamu, U., et al. (2023). Virtual screening, pharmacokinetic, and DFT studies of anticancer compounds as potential V600E-BRAF kinaseinhibitors. PMC.

- Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.

- Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Scirp.org.

- Guo, Y., & Shen, H. (2004). pKa, Solubility, and Lipophilicity.

- BenchChem Technical Support Center. (2025).

- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scirp.org.

- Yildiz, M., et al. (2025).

- Gunic, E., et al. (1999).

- Wolfson, J. S., & Hooper, D. C. (1989).

- Kaczor, A. A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH.

- Perlovich, G. L., et al. (2025). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.

- Asiri, A. M., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione.

- Papakyriakou, A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI.

- Saral, A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.

- Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed.

- de la Torre, A. G., & Bruque, S. (n.d.). Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.

- Kaur, R., et al. (2021).

- Chmovzh, T. N., et al. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.

- Domagała, S., et al. (2022).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Application Note: Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in Anticancer Drug Discovery

Executive Summary

The development of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds that can be systematically modified to optimize pharmacodynamics and pharmacokinetics. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (CAS: 2314382-12-0) represents a highly versatile, multi-functionalized building block designed specifically for this purpose[1]. This application note details the structural rationale, self-validating synthetic protocols, and biological applications of this intermediate in the discovery of novel oncology drugs, particularly those targeting tubulin polymerization and kinase signaling pathways.

Physicochemical & Structural Rationale

Successful drug design is rarely accidental; it is driven by the deliberate selection of functional groups. This intermediate offers four distinct strategic advantages:

-

The Quinoline Core: The quinoline ring is a privileged pharmacophore in medicinal chemistry, frequently utilized for its ability to intercalate DNA, inhibit angiogenesis, and induce apoptosis via cell cycle arrest[2].

-

4-Trifluoromethyl (-CF 3 ) Group: The incorporation of the strongly electron-withdrawing -CF 3 group serves multiple purposes. It lowers the pKa of the quinoline nitrogen, modulating basicity to prevent hERG toxicity. Furthermore, it enhances metabolic stability against cytochrome P450 oxidation and increases lipophilicity, which is critical for penetrating the lipid bilayers of cancer cells and improving binding affinity within hydrophobic protein pockets[3].

-

6-Bromo (-Br) Handle: Positioned on the benzenoid ring, the bromine atom acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. This allows researchers to rapidly expand the pharmacophore and probe adjacent binding regions in target enzymes[4].

-

2-Ethyl Carboxylate (-COOEt): This ester moiety provides a convenient vector for modifying the hydrogen-bond donor/acceptor profile. It can be hydrolyzed and subsequently coupled with various amines to form amides, a critical motif for establishing hinge-binding interactions in kinase inhibitors or enhancing activity against triple-negative breast cancer (TNBC) models[5].

Synthetic Workflows & Protocols

To maximize the utility of this intermediate, we outline two primary derivatization workflows. Each protocol is designed as a self-validating system, ensuring that researchers can confirm reaction success at critical junctures.

Protocol A: C6-Diversification via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: We select Pd(dppf)Cl2 as the catalyst over standard Pd(PPh3)4 . The bidentate dppf ligand provides a larger bite angle, which accelerates the reductive elimination step and prevents catalyst deactivation by the coordinating quinoline nitrogen. A solvent system of 1,4-Dioxane/Water (4:1) ensures the solubility of both the organic intermediate and the inorganic base ( K2CO3 ), which is required to form the reactive boronate complex for transmetalation.

Step-by-Step Methodology:

-

Preparation: In a 50 mL Schlenk flask, combine Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL/mmol).

-

Self-Validation Checkpoint: The solution must be sparged with N2 or Argon for at least 15 minutes prior to catalyst addition. Failure to remove oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II), visible as a black precipitate (palladium black) before heating begins.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive flow of inert gas.

-

Reaction: Seal the flask and heat to 90°C for 4–6 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) in the starting material mass trace confirms complete oxidative addition and coupling.

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: C2-Ester Hydrolysis and Amidation

Causality & Rationale: Saponification is achieved using LiOH rather than NaOH. The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing the electrophilicity of the ester carbon. This is highly effective for overcoming the steric and electronic deactivation caused by the adjacent quinoline nitrogen and distant -CF 3 group. For the subsequent amidation, HATU is utilized due to its superior efficiency in generating active esters from sterically hindered carboxylic acids compared to standard EDC/HOBt coupling.

Step-by-Step Methodology:

-

Hydrolysis: Dissolve the quinoline-2-carboxylate (1.0 eq) in THF/Water (3:1 v/v). Add LiOH·H 2 O (2.0 eq) and stir at room temperature for 2 hours.

-

Acidification: Remove THF under reduced pressure. Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH ~3.

-

Self-Validation Checkpoint: A thick white/pale-yellow precipitate will form exactly as the pH drops below the pKa of the newly formed carboxylic acid. If no precipitate forms, the ester hydrolysis was incomplete. Filter and dry the solid intermediate.

-

-

Amidation: In a dry flask, dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

-

Coupling: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 4 hours.

-

Workup: Quench with saturated aqueous NaHCO3 , extract with Dichloromethane, wash with 5% LiCl (to remove DMF), dry, and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative metrics and analytical markers for the described protocols, providing a baseline for experimental comparison.

| Protocol Step | Reagents / Catalyst | Solvent System | Temp & Time | Expected Yield | Key Analytical Marker (LC-MS / TLC) |

| C6 Cross-Coupling | Aryl-B(OH) 2 , Pd(dppf)Cl2 , K2CO3 | 1,4-Dioxane / H2O (4:1) | 90°C, 4–6 h | 75–88% | Loss of Br isotopic doublet; [M+H]+ shift corresponding to aryl addition. |

| C2 Hydrolysis | LiOH·H 2 O | THF / H2O (3:1) | 25°C, 2 h | >95% | Shift to lower Rf on TLC (highly polar); [M−Et+H]+ mass shift. |

| C2 Amidation | Amine, HATU, DIPEA | Anhydrous DMF | 25°C, 4 h | 65–85% | Appearance of amide N-H stretch (~3300 cm −1 ) in IR; distinct [M+H]+ peak. |

Application in Anticancer Drug Design

Derivatives synthesized from Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate have demonstrated profound efficacy in several oncology models:

-

Tubulin Polymerization Inhibitors: By coupling highly substituted aryl rings at the C6 position, researchers have developed novel trifluoromethylquinoline derivatives that act as potent tubulin polymerization inhibitors. These compounds specifically target the colchicine binding site, arresting cancer cells (such as LNCaP prostate cancer cells) in the G2/M phase and inducing apoptosis at nanomolar concentrations[6].

-

Targeting Triple-Negative Breast Cancer (TNBC): Fluorinated quinoline analogues, particularly those retaining ester or specifically tuned amide groups at the C2 position, have shown significant cytotoxicity against TNBC cells (e.g., MDA-MB-468). Crucially, these compounds maintain their efficacy in complex 3D tumor spheroid models, which accurately mimic the dense tumor microenvironment, while remaining non-toxic to non-tumorigenic breast cells[5].

Synthetic and Screening Workflow Visualization

Workflow for derivatizing ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate in drug design.

References

-

Title: 3 Source: BenchChem

-

Title: 2 Source: Arabian Journal of Chemistry

-

Title: 1 Source: Guidechem

-

Title: 6 Source: Taylor & Francis

-

Title: 5 Source: ACS Omega

-

Title: 4 Source: ResearchGate

Sources

- 1. Page loading... [guidechem.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

Application Note: Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate as a Modular Building Block for Advanced OLED Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Application Area: Organic Light-Emitting Diodes (OLEDs), Phosphorescent Emitters, and Electron Transport Materials (ETMs)

Introduction and Mechanistic Rationale

The development of high-performance organic light-emitting diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and phosphorescent dopants. Ethyl 6-bromo-4-(trifluoromethyl)quinoline-2-carboxylate (EBTQ) is a highly versatile, multifunctional building block uniquely suited for synthesizing next-generation optoelectronic materials.